molecular formula C22H31N3O3 B14015151 n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide CAS No. 51865-86-2

n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide

Cat. No.: B14015151
CAS No.: 51865-86-2
M. Wt: 385.5 g/mol
InChI Key: OGGKWBMRDABYCI-UHFFFAOYSA-N
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Description

n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is a complex organic compound with a unique structure that includes cyclohexyl groups, a carbamoyl group, and a formyl(methyl)amino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.

    Introduction of the Formyl(methyl)amino Group: The formyl(methyl)amino group can be introduced via a formylation reaction using formic acid and formaldehyde in the presence of a catalyst.

    Cyclohexylation: The cyclohexyl groups are introduced through a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide undergoes various types of chemical reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[carboxyl(methyl)amino]benzamide.

    Reduction: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[hydroxymethyl(methyl)amino]benzamide.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide involves its interaction with specific molecular targets. The formyl(methyl)amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclohexyl-n-(cyclohexylcarbamoyl)-2-(diphenylphosphino)benzamide
  • Cyclohexyl n-cyclohexylcarbamate

Uniqueness

n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is unique due to the presence of the formyl(methyl)amino group, which provides additional sites for hydrogen bonding and interaction with biological targets. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different biological activities and applications.

Properties

CAS No.

51865-86-2

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide

InChI

InChI=1S/C22H31N3O3/c1-24(16-26)19-14-12-17(13-15-19)21(27)25(20-10-6-3-7-11-20)22(28)23-18-8-4-2-5-9-18/h12-16,18,20H,2-11H2,1H3,(H,23,28)

InChI Key

OGGKWBMRDABYCI-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C(=O)NC3CCCCC3

Origin of Product

United States

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